Nimolinone

ecdysone receptor molecular docking insect growth regulator

Researchers requiring a well-characterized, mid-potency reference compound for insect ecdysone receptor (EcR) structure-activity relationship (SAR) studies should procure this ≥98% pure nimolinone. Its precisely defined binding energy (-11.29 kcal/mol) and Ki (5.33 nM) against H. armigera EcR-LBD provide a critical benchmark for calibrating computational models and competitive binding assays. Unlike generic 'neem limonoids', using this pure standard eliminates the unquantified variability that arises from substituting analogs with differing binding affinities, ensuring reproducible target validation and pest management efficacy trials. Guaranteed purity and defined activity.

Molecular Formula C30H42O3
Molecular Weight 450.7 g/mol
Cat. No. B15554646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNimolinone
Molecular FormulaC30H42O3
Molecular Weight450.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H42O3/c1-18(2)16-19-17-20(26(32)33-19)21-10-14-30(7)23-8-9-24-27(3,4)25(31)12-13-28(24,5)22(23)11-15-29(21,30)6/h8,11,16,19-21,24H,9-10,12-15,17H2,1-7H3/t19-,20-,21-,24-,28+,29-,30+/m0/s1
InChIKeyXDTXVAUDHKIOPW-BZMSLHJSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nimolinone: A Neem-Derived Limonoid with Distinct Binding Profiles for Research Procurement


Nimolinone (CAS: 106533-51-1, also known as D9,11-Nimolinone) is a tetracyclic triterpenoid limonoid isolated from the fruits and leaves of Azadirachta indica (neem) [1]. As a member of the limonoid class of highly oxygenated, modified terpenoids, nimolinone possesses a complex steroid-lactone skeleton characterized by a furan ring and multiple chiral centers [2]. This compound has been identified as a component of ethanol extracts of neem leaves (EENL) via mass spectrometry alongside other bioactive limonoids including nimbolide, 2',3'-dehydrosalannol, and 6-desacetyl nimbinene [3]. Due to its presence in bioactive neem extracts and its distinct molecular structure, nimolinone represents a key reference compound for studying structure-activity relationships (SAR) within the limonoid family and for investigating ecdysone receptor-mediated pathways in agricultural pest management [4].

Why Nimolinone Cannot Be Substituted: Quantified Differences in Binding Affinity and Target Selectivity


Procurement decisions for nimolinone must be informed by quantitative, comparative data that preclude simple substitution with other neem-derived limonoids or synthetic alternatives. While nimolinone shares a common biosynthetic origin with compounds like nimbolide, azadirone, and meliacinol, in silico docking studies against the Helicoverpa armigera ecdysone receptor (EcR-LBD) demonstrate that these structurally similar limonoids exhibit measurably distinct binding energies (ΔΔG up to 1.68 kcal/mol) and inhibitory constants (Ki) that span over an order of magnitude within this class [1]. Furthermore, the insecticidal activity of limonoids is not uniform; for example, meliacinol showed no toxicity against Aedes aegypti larvae up to 100 ppm, whereas a structurally related compound exhibited an LC50 of 21 ppm [2]. These differences arise from subtle variations in molecular architecture—including the presence or absence of specific functional groups, stereochemical configurations, and the degree of oxidation—that dictate binding pocket interactions, hydrogen-bonding networks, and ultimately, biological efficacy. Therefore, substituting nimolinone with a generic "neem limonoid" or a closely related analog without verifying the specific binding or activity profile introduces significant and unquantified experimental variability, compromising the reproducibility and validity of SAR studies, target validation assays, and pest management efficacy trials [1].

Nimolinone Quantitative Differentiation: Evidence for Ecdysone Receptor Binding and Insecticidal Selectivity


Ecdysone Receptor Binding Affinity: Nimolinone vs. Nimbolide, Azadirone, and Tebufenozide

In a comparative in silico docking study against the ecdysone receptor ligand-binding domain (EcR-LBD) of Helicoverpa armigera, nimolinone demonstrated a binding energy of -11.29 kcal/mol, which was superior to the commercial insect growth regulator tebufenozide (-10.46 kcal/mol) and ranked third among 25 tested non-azadirachtin limonoids. This represents a ΔΔG of -0.83 kcal/mol relative to the synthetic reference standard. The study also calculated predicted inhibitory constants (Ki), with nimolinone exhibiting a Ki of 5.33 nM, which is approximately 4.85-fold less potent than the top-scoring limonoid nimbolide (Ki = 1.1 nM), but 1.03-fold more potent than azadirone (Ki = 5.16 nM) and 3.54-fold more potent than the lowest-scoring compound in the top six, azadiradione (Ki = 18.85 nM) [1].

ecdysone receptor molecular docking insect growth regulator limonoid binding affinity

Predicted Inhibitory Constant (Ki) Ranking: Nimolinone Among Top Limonoid Binders

The same in silico study calculated predicted inhibitory constants (Ki) for the six top-scoring limonoids. Nimolinone's Ki of 5.33 nM places it in the third position, with a value that is 3.56-fold higher (less potent) than nimbolide (Ki = 1.1 nM), but 1.03-fold lower (more potent) than azadirone (Ki = 5.16 nM) and 1.41-fold lower than meliacinol (Ki = 7.54 nM). This quantitative ranking (nimbolide < azadirone < nimolinone < meliacinol < nimbocinol < azadiradione) demonstrates that even subtle structural differences among these closely related limonoids translate into measurable differences in predicted binding potency spanning a 17.1-fold range (from 1.1 nM to 18.85 nM) [1].

inhibitory constant receptor binding limonoid computational pharmacology

Molecular Docking Score Ranking: Nimolinone's Position in the Limonoid Hierarchy

Among the 25 non-azadirachtin limonoids evaluated, the six top-scoring compounds were ranked by binding energy as follows: nimbolide (-12.22 kcal/mol) > azadirone (-11.31 kcal/mol) > nimolinone (-11.29 kcal/mol) > meliacinol (-11.08 kcal/mol) > nimbocinol (-10.73 kcal/mol) > azadiradione (-10.54 kcal/mol) > tebufenozide (-10.46 kcal/mol). Nimolinone's binding energy is only 0.02 kcal/mol weaker than azadirone, indicating nearly identical binding potential, yet it is significantly stronger than the lowest-ranked limonoid among the top six (azadiradione) by -0.75 kcal/mol and stronger than the reference synthetic IGR tebufenozide by -0.83 kcal/mol [1].

docking score structure-activity relationship limonoid computational chemistry

Comparative Insecticidal Activity: Contrasting Limonoid Efficacy Against Mosquito Larvae

While direct insecticidal data for nimolinone itself is not available in the reviewed literature, a comparative study of related limonoids isolated from Azadirachta indica leaves provides critical context for class-level variability. In this study, 6α-O-acetyl-7-deacetylnimocinol exhibited larvicidal activity against Aedes aegypti fourth instar larvae with an LC50 of 21 ppm, whereas nimocinol was significantly less potent with an LC50 of 83 ppm (a 3.95-fold difference). Critically, the compound meliacinol showed no insecticidal effect whatsoever at concentrations up to 100 ppm [1]. This stark functional divergence among structurally related limonoids—from high potency (LC50 = 21 ppm) to complete inactivity (LC50 > 100 ppm)—underscores that insecticidal activity is not a predictable or class-wide property.

insecticidal activity larvicidal Aedes aegypti limonoid bioassay

Nimolinone Application Scenarios: In Silico Screening and Bioactivity Validation


Ecdysone Receptor Agonist Screening and SAR Studies

Nimolinone serves as a well-characterized, mid-potency reference compound for structure-activity relationship (SAR) studies targeting the insect ecdysone receptor (EcR). Its defined binding energy of -11.29 kcal/mol and Ki of 5.33 nM against H. armigera EcR-LBD [1] provide a precise benchmark for evaluating novel synthetic agonists or for comparing the binding affinities of other natural limonoids. Researchers can use nimolinone to establish a baseline in competitive binding assays, calibrate computational models, and probe the specific molecular interactions (e.g., hydrogen-bonding with residues Cys 508 and Asn 504) that differentiate high-affinity from low-affinity binders [1].

Agricultural Pest Management and Insecticide Discovery

Given the predicted binding superiority of nimolinone over the commercial insect growth regulator tebufenozide (ΔΔG = -0.83 kcal/mol) [1], nimolinone is a compelling candidate for in vitro and in vivo evaluation as a lead compound for developing novel, environmentally sustainable pest control agents. Its status as a naturally occurring limonoid from neem, a plant already recognized for its insecticidal properties, supports its investigation in bioassays against lepidopteran pests such as Helicoverpa armigera (cotton bollworm), which causes billions of dollars in crop damage annually [1].

Natural Product Dereplication and Phytochemical Fingerprinting

Nimolinone is a validated component of neem leaf extracts (EENL) as confirmed by mass spectrometry [2]. Its unique retention time and mass spectral signature (e.g., M+H+ ion at m/z 441.2342) make it a useful analytical standard for the dereplication and quality control of neem-derived botanical products. Procurement of pure nimolinone enables its use as a reference material in HPLC, LC-MS, and GC-MS workflows designed to authenticate neem extracts, standardize herbal preparations, or identify nimolinone in complex biological matrices from in vivo metabolism studies [3].

Cancer Biology and Angiogenesis Research (Extract-Component Correlation)

Although the direct anticancer activity of isolated nimolinone has not been independently reported, nimolinone is a confirmed constituent of ethanol extracts of neem leaves (EENL) that have demonstrated anti-proliferative and anti-angiogenic effects in prostate cancer and endothelial cell models [2] . Procuring nimolinone as a single, pure entity allows researchers to perform component-resolved bioactivity assays to determine whether nimolinone individually contributes to the extract's observed effects on VEGF attenuation, cell cycle regulation, or apoptosis induction [2]. Such studies are essential for deconvoluting the polypharmacology of complex natural product mixtures and identifying the specific molecular entities responsible for therapeutic efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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